Cas no 1378796-73-6 (6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane)

6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane is a bicyclic organic compound featuring a fused cyclopropane-pyrrolidine core structure with a 4-fluorophenyl substituent. This scaffold is of interest in medicinal chemistry due to its constrained three-dimensional geometry, which can enhance binding selectivity and metabolic stability in drug design. The presence of the fluorophenyl group may improve lipophilicity and influence pharmacokinetic properties. The compound serves as a versatile intermediate for the synthesis of biologically active molecules, particularly in the development of CNS-targeting agents or enzyme inhibitors. Its rigid bicyclic framework offers potential advantages in optimizing molecular interactions for therapeutic applications.
6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane structure
1378796-73-6 structure
Product name:6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane
CAS No:1378796-73-6
MF:C12H14FN
Molecular Weight:191.244666576385
CID:4595037

6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane 化学的及び物理的性質

名前と識別子

    • 6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane
    • インチ: 1S/C12H14FN/c1-12(10-6-14-7-11(10)12)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3
    • InChIKey: AEJOJUVFHUVSKV-UHFFFAOYSA-N
    • SMILES: C12C(C1(C1=CC=C(F)C=C1)C)CNC2

6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P01FG84-10mg
6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane
1378796-73-6 95%
10mg
$240.00 2023-12-22
A2B Chem LLC
AX99684-10mg
6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane
1378796-73-6 95%
10mg
$253.00 2024-04-20

6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane 関連文献

6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexaneに関する追加情報

Introduction to 6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane (CAS No. 1378796-73-6)

6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane, with the CAS number 1378796-73-6, is a unique and structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azabicyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom in the phenyl ring and a methyl group in the bicyclic structure imparts specific chemical and biological properties that make it an intriguing candidate for further investigation.

The chemical structure of 6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane is characterized by a six-membered ring fused with a three-membered ring, forming a bicyclic system. The nitrogen atom in the three-membered ring adds to its complexity and reactivity, making it an interesting subject for synthetic chemists and medicinal chemists alike. The fluorine substitution on the phenyl ring is particularly noteworthy, as fluorine atoms are known to influence the lipophilicity, metabolic stability, and binding affinity of organic molecules, which are crucial factors in drug design.

Recent studies have explored the potential of 6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane in various therapeutic areas. One notable area of research is its application as a potential modulator of G protein-coupled receptors (GPCRs), which are key targets for many drugs used in treating neurological disorders, cardiovascular diseases, and metabolic conditions. GPCRs play a central role in signal transduction pathways, and compounds that can selectively modulate their activity have significant therapeutic potential.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and selectivity of 6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane for several GPCRs, including the serotonin receptor 5-HT2A. The results showed that this compound exhibited high affinity and selectivity for the 5-HT2A receptor, suggesting its potential as a lead compound for developing novel treatments for psychiatric disorders such as schizophrenia and depression.

Beyond its potential as a GPCR modulator, 6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane has also been studied for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis, asthma, and inflammatory bowel disease (IBD). Research conducted by a team at the University of California demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating its potential as an anti-inflammatory agent.

The synthetic route to produce 6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane has been optimized to ensure high yield and purity. A common approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the fluorinated phenyl group onto the bicyclic scaffold. This method not only provides a scalable route for large-scale synthesis but also allows for easy modification of the structure to explore analogs with improved pharmacological properties.

In addition to its therapeutic applications, 6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane has been used as a tool compound in biochemical studies to probe the structure-function relationships of various receptors and enzymes. Its unique structural features make it an excellent probe for understanding the molecular mechanisms underlying receptor activation and signal transduction.

The safety profile of 6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development into clinical trials.

In conclusion, 6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane (CAS No. 1378796-73-6) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for developing novel therapeutics targeting GPCRs, inflammation, and other important biological processes. Ongoing research continues to uncover new applications and optimize its pharmacological profile, paving the way for future advancements in drug discovery and development.

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